molecular formula C15H11F3N2O3 B5776565 3-methyl-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide

3-methyl-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No. B5776565
M. Wt: 324.25 g/mol
InChI Key: YNKGBPYUISJCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as "TAK-659" and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Mechanism of Action

TAK-659 binds to the active site of BTK and prevents its activation, thereby inhibiting downstream signaling pathways that regulate immune cell function. This leads to the suppression of immune responses that are associated with various diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to exhibit potent anti-tumor activity in preclinical studies, and it has been suggested that it may be effective in the treatment of various types of cancer, including lymphoma and leukemia. Additionally, TAK-659 has been shown to reduce inflammation and improve symptoms in animal models of autoimmune diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the major advantages of TAK-659 is its potency and selectivity for BTK, which makes it an attractive candidate for the development of new therapies for various diseases. However, one of the limitations of TAK-659 is its relatively short half-life, which may limit its efficacy in certain applications.

Future Directions

There are several potential future directions for the development of TAK-659. One area of interest is the development of combination therapies that incorporate TAK-659 with other drugs to enhance its efficacy. Additionally, there is ongoing research into the use of TAK-659 for the treatment of various autoimmune diseases, including lupus and multiple sclerosis. Finally, there is interest in exploring the potential use of TAK-659 in combination with immunotherapy for the treatment of cancer.

Synthesis Methods

The synthesis of TAK-659 involves the reaction of 3-methyl-2-nitrobenzoic acid with 2-(trifluoromethyl)aniline in the presence of coupling reagents. The resulting product is then purified using column chromatography to obtain TAK-659 in high yield and purity.

Scientific Research Applications

TAK-659 has been extensively studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to exhibit potent inhibitory activity against BTK, which is a critical enzyme involved in various signaling pathways that regulate immune cell function.

properties

IUPAC Name

3-methyl-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O3/c1-9-5-4-6-10(13(9)20(22)23)14(21)19-12-8-3-2-7-11(12)15(16,17)18/h2-8H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKGBPYUISJCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide

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